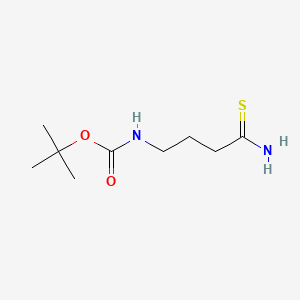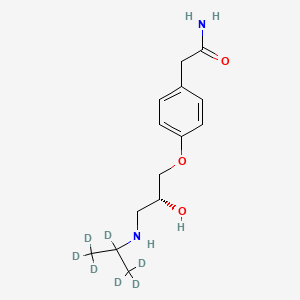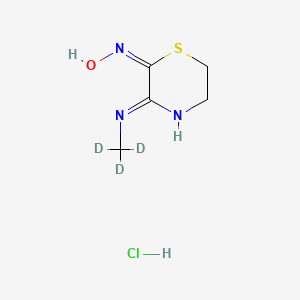
alpha-Tetralone-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Tetralone-13C6 is a variant of Alpha-Tetralone, a chemical compound with the formula C10H10O . It is often used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, and acetylcholinesterase inhibitors .
Molecular Structure Analysis
The molecular structure of Alpha-Tetralone-13C6 includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Alpha-Tetralone molecule contains a total of 22 bonds. There are 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ketone (aromatic) .Chemical Reactions Analysis
Alpha-Tetralone has been involved in various chemical reactions. For instance, it has been used in an intramolecular arene alkylation reaction . Another reaction involving alpha-Tetralone is the formation of 7-aryl-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines .Physical And Chemical Properties Analysis
Alpha-Tetralone-13C6 has a molecular weight of 156.17 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 162 . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 0 rotatable bonds .Aplicaciones Científicas De Investigación
13C6^{13}C_613C6
)-3,4-Dihydronaphthalen-1(2H)-one”, “alpha-Tetralone-13C6”, or “DTXSID60858463”.Anticancer Activity
A series of new 3,4-dihydronaphthalen-1(2H)-one derivatives were designed and synthesized by the Claisen–Schmidt condensation reaction . Their antitumor activities against human neoplastic cell lines Hela, Hepg2, K562, THP-1, SW1990, MIA PaCa-2, NCI-H460 and SK-BR-3 by the MTT method exhibited obvious anticancer activities . Their cytotoxicities for LO2 cell lines were lower than DOX, especially for 6b and 6d .
Bcl-2 Inhibition
The inhibition activities against the Bcl-2 protein for 6b was evaluated and the result shows that lipophilic 3,4-dimethoxybenzylidene and 3,4-dihydronaphthalen-1(2H)-one could bind slightly to the active pockets of the Bcl-2 protein . The Bcl-2 (B cell lymphoma 2) family of proteins are very important therapeutic targets for malignant tumors .
Apoptosis Induction
In the process of treatment, apoptosis is triggered by internal or external cellular stimuli, and the evasion of apoptosis is a hallmark of human cancer and contributes to the resistance to conventional therapies . Therefore, targeting key apoptosis regulators is a most promising strategy of the treatment for malignant tumors .
Potential Active Fragment in Antitumor Agents
3,4-dihydronaphthalen-1(2H)-one is a very potential active fragment in antitumor agents .
Modulators of Allergic and Inflammatory Phenomena
Some 3,4-dihydronaphthalen-1(2H)-one derivatives have been investigated as novel modulators of allergic and inflammatory phenomena .
Inhibitors of Retinoic Acid (RA)-Metabolizing Enzymes
3,4-dihydronaphthalen-1(2H)-one derivatives have been investigated as inhibitors of retinoic acid (RA)-metabolizing enzymes as potential agents for the treatment of skin conditions and cancer .
Mecanismo De Acción
Target of Action
The primary target of 3,4-Dihydronaphthalen-1(2H)-one-4a,5,6,7,8,8a-13C6, also known as alpha-Tetralone-13C6, is the Bcl-2 protein . Bcl-2 (B cell lymphoma 2) is a family of proteins that are critical therapeutic targets for malignant tumors . They include Bcl-2, Bcl-xL, Mcl-1, Bfl-1/A1, Bcl-B, and Bcl-w, and pro-apoptotic proteins, such as BAK, BAX, BID, BIM, and BAD .
Mode of Action
Alpha-Tetralone-13C6 interacts with its target, the Bcl-2 protein, by binding to the active pockets of the protein . This interaction is facilitated by the lipophilic 3,4-dimethoxybenzylidene and 3,4-dihydronaphthalen-1(2H)-one components of the compound .
Biochemical Pathways
The compound’s interaction with the Bcl-2 protein affects the apoptosis pathway. Apoptosis, or programmed cell death, is triggered by internal or external cellular stimuli. The evasion of apoptosis is a hallmark of human cancer and contributes to resistance to conventional therapies . By inhibiting the Bcl-2 protein, alpha-Tetralone-13C6 can potentially induce apoptosis in cancer cells .
Pharmacokinetics
It’s worth noting that similar compounds, such as abt-199, gossypol, and obatoclax, have been used as antitumor agents in clinical trials . These compounds have shown some issues in clinical application, such as relatively low bioavailability and high toxicity .
Result of Action
The result of alpha-Tetralone-13C6’s action is the potential induction of apoptosis in cancer cells. This is due to its inhibitory effect on the Bcl-2 protein, which plays a crucial role in the evasion of apoptosis in cancer cells . The compound has shown obvious anticancer activities against human neoplastic cell lines .
Safety and Hazards
Propiedades
IUPAC Name |
3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2/i1+1,2+1,4+1,6+1,8+1,9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLHPRDBBAGVEG-WPLMEGAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858463 |
Source


|
| Record name | (4a,5,6,7,8,8a-~13~C_6_)-3,4-Dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71752486 | |
CAS RN |
189811-58-3 |
Source


|
| Record name | (4a,5,6,7,8,8a-~13~C_6_)-3,4-Dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

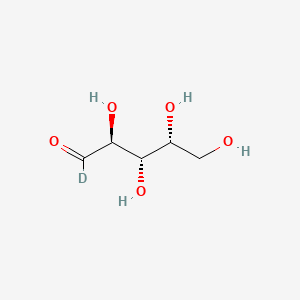
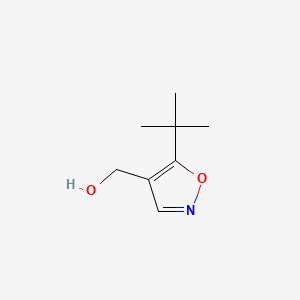

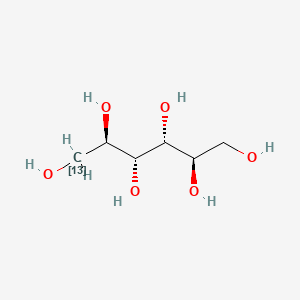
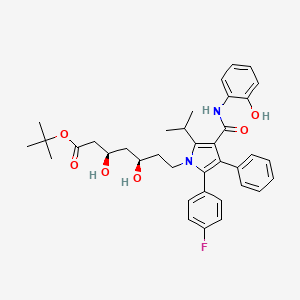
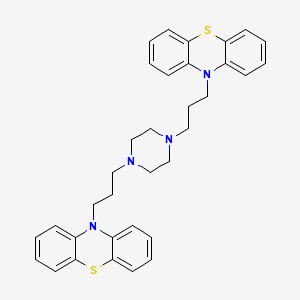
![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)

